

# 1-Quinolin-5-yl-methylamine hydrochloride molecular weight

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## Compound of Interest

Compound Name: 1-Quinolin-5-yl-methylamine  
hydrochloride

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An In-depth Technical Guide: **1-Quinolin-5-yl-methylamine Hydrochloride**

A Comprehensive Overview for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of **1-Quinolin-5-yl-methylamine hydrochloride**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, plausible synthetic routes, critical quality control procedures, and its significant applications in the synthesis of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and organic synthesis.

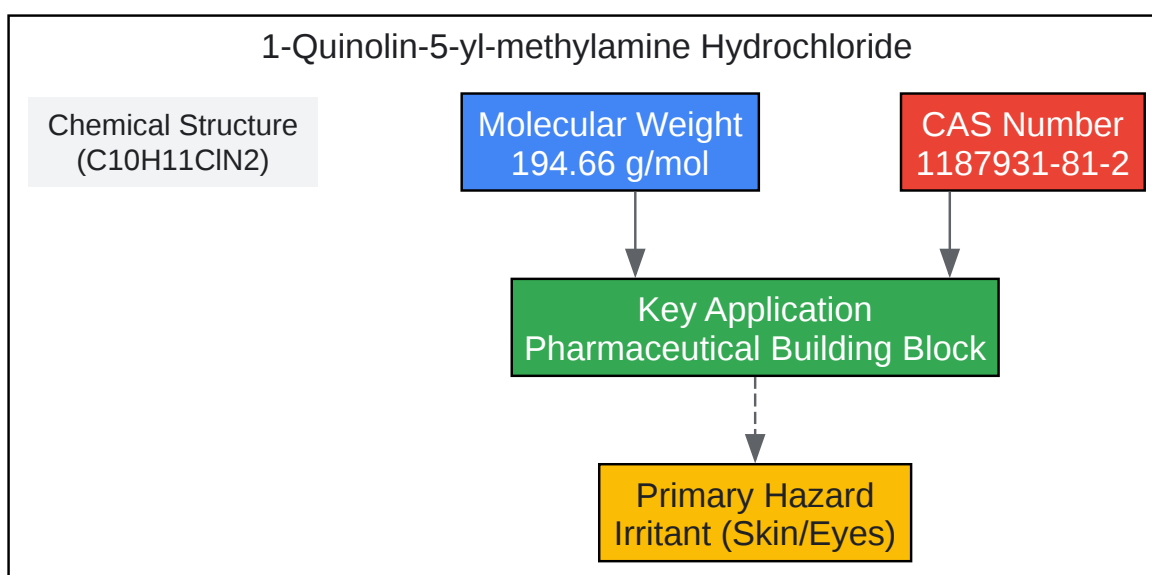
## Core Chemical and Physical Properties

**1-Quinolin-5-yl-methylamine hydrochloride** is a versatile reagent valued for its quinoline core, a scaffold present in numerous biologically active compounds.<sup>[1][2]</sup> It is crucial to distinguish between the monohydrochloride and dihydrochloride forms of this compound, as they possess different molecular weights and CAS numbers. This guide primarily focuses on the monohydrochloride form, which is frequently utilized in synthetic applications.

A summary of the key quantitative data for both the monohydrochloride and the related dihydrochloride and free base forms is presented below for clarity and comparison.

Property	1-Quinolin-5-yl-methylamine Hydrochloride	1-Quinolin-5-yl-methylamine Dihydrochloride	1-Quinolin-5-yl-methylamine (Free Base)
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> ·HCl (or C <sub>10</sub> H <sub>11</sub> ClN <sub>2</sub> )[3][4]	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> ·2HCl[5]	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> [6]
Molecular Weight	194.66 g/mol [4][7]	231.12 g/mol [5]	158.2 g/mol [6][8]
CAS Number	1187931-81-2[3][4][9]	58123-57-2[5]	58123-57-2[6][10]
Appearance	Off-white to yellow crystalline powder/solid[5]	Off-white to yellow crystalline powder/solid[5]	Not specified
Typical Purity	≥95%[3]	≥95% (Assay)[5]	≥97% (HPLC)[10]
Storage Conditions	2-8°C, under inert gas[4][7]	Store at < -40 °C[5]	4°C[10]

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it more convenient to handle in a laboratory setting compared to the free base.[11] Proper storage under an inert atmosphere is recommended to prevent degradation.[4]



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Caption: Key properties of 1-Quinolin-5-yl-methylamine HCl.

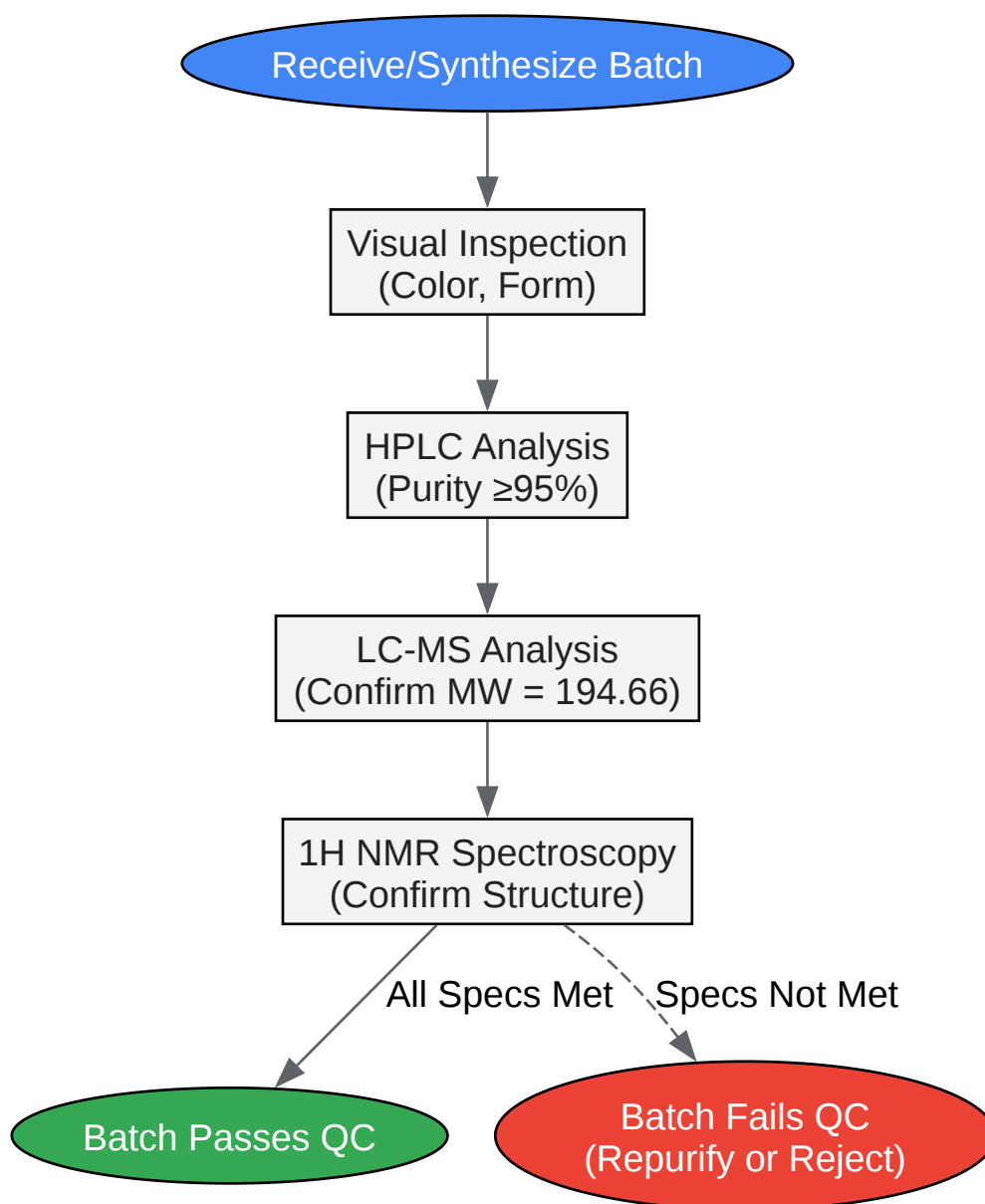
## Synthesis, Characterization, and Quality Assurance

While multiple proprietary methods exist for the synthesis of quinoline derivatives, a common academic approach involves the reduction of a nitrile or an aldehyde.<sup>[12]</sup> A plausible, generalized synthetic pathway for 1-Quinolin-5-yl-methylamine is the reduction of 5-cyanoquinoline.

Plausible Synthetic Workflow:

- Starting Material: 5-Cyanoquinoline.
- Reduction: The nitrile group is reduced to a primary amine using a powerful reducing agent like Lithium Aluminium Hydride ( $\text{LiAlH}_4$ ) in an anhydrous solvent such as Tetrahydrofuran (THF). This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the highly reactive  $\text{LiAlH}_4$  from reacting with atmospheric moisture.
- Workup: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to neutralize the excess reagent and precipitate aluminum salts.
- Extraction: The resulting free base, 1-Quinolin-5-yl-methylamine, is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
- Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in the solvent) to precipitate the desired hydrochloride salt.
- Isolation: The resulting solid, **1-Quinolin-5-yl-methylamine hydrochloride**, is isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

Quality Assurance Workflow: The identity and purity of the synthesized compound must be rigorously validated. A self-validating quality control system is essential for ensuring reproducible results in downstream applications.



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Caption: A typical Quality Control (QC) workflow for a chemical reagent.

- Step 1: Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound, ensuring the correct product has been formed.
- Step 2: Structural Verification:  $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the arrangement of atoms and functional groups.

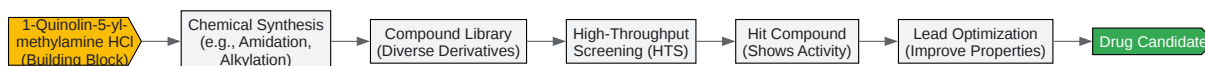
- Step 3: Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the sample, typically requiring a result of  $\geq 95\%$  for use in sensitive applications.

## Applications in Research and Drug Development

The primary value of **1-Quinolin-5-yl-methylamine hydrochloride** lies in its role as a versatile intermediate in the synthesis of more complex molecules.[5] The quinoline scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties.[2] [5]

### Key Application Areas:

- Scaffold for Novel Therapeutics: It serves as a foundational piece for creating new drugs targeting neurological disorders and cancers.[5]
- Fragment-Based Drug Design: The molecule can be used as a starting fragment for elaboration into more potent and selective inhibitors of various enzyme targets.
- Protein Degradator Building Blocks: This compound is listed as a building block for protein degraders, suggesting its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are cutting-edge therapeutic modalities.[3]



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